molecular formula C14H17N3O3 B11844955 Ethyl 1-ethyl-4-[(prop-2-en-1-yl)oxy]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 37801-76-6

Ethyl 1-ethyl-4-[(prop-2-en-1-yl)oxy]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B11844955
CAS No.: 37801-76-6
M. Wt: 275.30 g/mol
InChI Key: YYYWJGFKVIPSLT-UHFFFAOYSA-N
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Description

Ethyl 4-(allyloxy)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with an ethyl ester and an allyloxy group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(allyloxy)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1-ethylpyrazole-4-carboxylate with allyl bromide in the presence of a base, followed by cyclization with ethyl acetoacetate under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction parameters and increased efficiency. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(allyloxy)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form an epoxide or a diol.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The allyloxy group can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for the reduction of the ester group.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.

Major Products Formed

The major products formed from these reactions include epoxides, diols, alcohols, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 4-(allyloxy)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. For instance, its derivatives have been found to inhibit certain kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the modulation of various signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(allyloxy)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its allyloxy and ester groups provide versatile sites for further chemical modifications, making it a valuable scaffold for drug discovery and materials science.

Properties

CAS No.

37801-76-6

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

ethyl 1-ethyl-4-prop-2-enoxypyrazolo[3,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C14H17N3O3/c1-4-7-20-12-10-9-16-17(5-2)13(10)15-8-11(12)14(18)19-6-3/h4,8-9H,1,5-7H2,2-3H3

InChI Key

YYYWJGFKVIPSLT-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC=C(C(=C2C=N1)OCC=C)C(=O)OCC

Origin of Product

United States

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